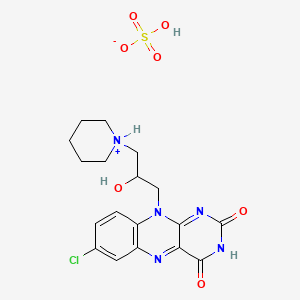

7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate is a complex organic compound belonging to the isoalloxazine family. Isoalloxazines are known for their role as cofactors in various biological processes, particularly in redox reactions. This compound is characterized by its unique structure, which includes a chloro-substituted isoalloxazine core and a piperidinopropyl side chain.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate typically involves multiple steps:

Starting Materials: The synthesis begins with 4-chloro-3-nitrophenol and piperidine.

Formation of Intermediate: The initial step involves the reaction of 4-chloro-3-nitrophenol with sodium methoxide in dry tetrahydrofuran to form a chloronitrobenzene intermediate.

Reduction: The nitro group is reduced using tin(II) chloride to yield a diamine.

Cyclization: The final step involves cyclization with alloxan monohydrate under acidic conditions to form the isoalloxazine core.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the isoalloxazine core to dihydroisoalloxazine.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroisoalloxazine derivatives.

Substitution: Various substituted isoalloxazines depending on the nucleophile used.

科学的研究の応用

7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Medicine: Investigated for its potential antimalarial and antimicrobial properties.

Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

作用機序

The mechanism of action of 7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate involves its role as a cofactor in redox reactions. It participates in electron transfer processes, facilitating the oxidation and reduction of substrates. The compound interacts with flavin monooxygenases, which are enzymes involved in the metabolism of various biological molecules .

類似化合物との比較

Similar Compounds

- 7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine

- 7-Methyl-8-chloro-10-(1’-D-ribityl)isoalloxazine

- 7-Chloro-8-methyl-10-(1’-D-ribityl)isoalloxazine

Uniqueness

7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate is unique due to its specific piperidinopropyl side chain, which imparts distinct chemical and biological properties. This structural variation allows for unique interactions with biological targets and different reactivity compared to other isoalloxazines.

生物活性

7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate is a synthetic compound belonging to the isoalloxazine family, which are derivatives of flavins. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN3O5S, with a molecular weight of approximately 487.92 g/mol. The presence of a chlorine atom and a piperidine moiety contributes to its unique biological properties.

Mechanisms of Biological Activity

Research indicates that isoalloxazines can exhibit various biological activities, including:

- Antioxidant Activity : Isoalloxazines are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. The presence of the hydroxy group in this compound enhances its antioxidant capacity.

- Enzyme Inhibition : Some studies suggest that isoalloxazines can inhibit specific enzymes, potentially affecting metabolic pathways related to diseases such as cancer and diabetes.

- Neuroprotective Effects : Preliminary studies have indicated that compounds similar to this compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

In Vitro Studies

- Antioxidant Efficacy : A study demonstrated that isoalloxazine derivatives significantly reduced oxidative stress markers in cultured neuronal cells, suggesting potential neuroprotective roles .

- Enzyme Interaction : Another investigation revealed that this compound inhibited the activity of certain kinases involved in cell proliferation, indicating a possible application in cancer therapy .

In Vivo Studies

- Animal Models : In rodent models, administration of this compound resulted in improved cognitive function and reduced markers of inflammation in the brain .

- Toxicity Assessment : Toxicological evaluations indicated that while the compound exhibits therapeutic potential, it also poses risks at high doses, necessitating careful dosage management .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study focused on the effects of isoalloxazine derivatives in transgenic mice models of Alzheimer's disease showed that treatment with this compound led to significant reductions in amyloid plaque formation and improved memory retention scores compared to untreated controls .

Case Study 2: Anticancer Properties

In vitro studies conducted on various cancer cell lines demonstrated that this compound inhibited cell growth and induced apoptosis through a mechanism involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Safety Profile

The safety profile of this compound has been evaluated through various toxicological studies. It is classified as potentially toxic when administered via intraperitoneal or intravenous routes. Adverse effects include:

- Cytotoxicity : High concentrations can lead to cell death.

- Organ Toxicity : Prolonged exposure may affect liver and kidney functions.

特性

CAS番号 |

101652-00-0 |

|---|---|

分子式 |

C18H22ClN5O7S |

分子量 |

487.9 g/mol |

IUPAC名 |

7-chloro-10-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)benzo[g]pteridine-2,4-dione;hydrogen sulfate |

InChI |

InChI=1S/C18H20ClN5O3.H2O4S/c19-11-4-5-14-13(8-11)20-15-16(21-18(27)22-17(15)26)24(14)10-12(25)9-23-6-2-1-3-7-23;1-5(2,3)4/h4-5,8,12,25H,1-3,6-7,9-10H2,(H,22,26,27);(H2,1,2,3,4) |

InChIキー |

CYZUIPUWEKTBMK-UHFFFAOYSA-N |

正規SMILES |

C1CC[NH+](CC1)CC(CN2C3=C(C=C(C=C3)Cl)N=C4C2=NC(=O)NC4=O)O.OS(=O)(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。